molecular formula C15H13ClN2S B2414780 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 867041-78-9

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole

Cat. No.: B2414780
CAS No.: 867041-78-9
M. Wt: 288.79
InChI Key: RPCOOGCTDMZLDU-UHFFFAOYSA-N
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Description

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenethylthio group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-benzimidazole and phenethylthiol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Procedure: The phenethylthiol is added to the solution of 5-chloro-1H-benzimidazole in DMF, followed by the addition of K2CO3. The reaction mixture is then heated to around 100°C for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)

    Substitution: Amines, alkoxides, DMF, K2CO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(phenethylthio)-1H-benzo[d]thiazole: Similar structure but contains a sulfur atom in the thiazole ring instead of the imidazole ring.

    5-chloro-2-(phenethylthio)-1H-benzo[d]oxazole: Contains an oxygen atom in the oxazole ring instead of the imidazole ring.

    5-chloro-2-(phenethylthio)-1H-benzo[d]pyrazole: Contains a nitrogen atom in the pyrazole ring instead of the imidazole ring.

Uniqueness

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to its specific combination of a chlorine atom and a phenethylthio group on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

5-Chloro-2-(phenethylthio)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClN2S\text{C}_{13}\text{H}_{12}\text{ClN}_2\text{S}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae32 µg/mL
Candida albicans4 µg/mL

The MIC values indicate that the compound is effective against a range of pathogens, suggesting its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those derived from leukemia, melanoma, and breast cancer.

Case Study: Anticancer Effects on HepG2 Cells

In a study evaluating the effects of this compound on HepG2 liver cancer cells, the compound was found to induce cell cycle arrest. The IC50 value was determined to be approximately 3 µM, indicating potent antiproliferative activity.

Table 2: Cell Cycle Analysis of HepG2 Cells Treated with this compound

Cell Cycle PhaseControl (%)Treated (%)
G15070
S3020
G2/M2010

The results suggest that treatment with the compound leads to increased cell population in the G1 phase while decreasing progression into S and G2/M phases, indicating a blockade in cell cycle progression .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. Studies utilizing molecular docking have suggested interactions with DNA gyrase and VEGFR-2, which are critical for bacterial replication and tumor angiogenesis, respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole ring and the phenethylthio group can significantly impact its efficacy. For instance:

  • Halogen Substituents : Introduction of halogens at specific positions on the benzimidazole ring has been shown to enhance antimicrobial activity.
  • Alkyl Chain Modifications : Alterations in the length and branching of the phenethyl group can affect both solubility and interaction with biological targets.

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Halogen substitutionIncreased antimicrobial potency
Longer alkyl chainsEnhanced solubility
Aromatic ring modificationsImproved anticancer efficacy

Properties

IUPAC Name

6-chloro-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-12-6-7-13-14(10-12)18-15(17-13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCOOGCTDMZLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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